molecular formula C35H54O12 B1254432 Glucoevatromonoside

Glucoevatromonoside

Cat. No.: B1254432
M. Wt: 666.8 g/mol
InChI Key: BKLVUVLBSZAKIF-DQEYRRRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoevatromonoside is a natural product found in Corchorus olitorius, Digitalis lanata, and Digitalis cariensis with data available.

Scientific Research Applications

Cancer Therapy Potential

Glucoevatromonoside, a cardenolide derived from Digitalis mariana ssp. heywoodii, has shown promise in cancer therapy. It inhibits Na+/K+-ATPase, which is more susceptible in cancer cells, making it a potential agent for tumor therapy. Its production through semisynthesis and biotransformation has been explored due to the complexity of its chemical structure and the rarity of its natural sources (Munkert et al., 2017).

Biosynthesis and Glycosylation

Research into the glycosylation and deglycosylation of cardiac glycosides like this compound has been conducted using cell suspension cultures and shoot cultures from Digitalis lanata. These studies provide insights into the biosynthesis pathways and the role of different enzymes in the formation of cardiac glycosides, including this compound. The biotransformation of this compound has also been investigated, revealing insights into its metabolism and interactions within the plant system (Theurer et al., 1994).

Anticancer Properties

This compound has demonstrated anti-cancer properties, specifically its ability to induce cancer type-specific cell death. In lung cancer cells, it induced non-canonical cell death, while in acute myeloid leukemia cells, it triggered caspase-dependent apoptosis. This highlights its potential as an anticancer agent with the ability to exert cytotoxic effects via different cell death modalities (Schneider et al., 2018).

Properties

Molecular Formula

C35H54O12

Molecular Weight

666.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O12/c1-17-31(47-32-30(41)29(40)28(39)25(15-36)46-32)24(37)14-27(44-17)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33+,34-,35+/m1/s1

InChI Key

BKLVUVLBSZAKIF-DQEYRRRMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O

Synonyms

glucoevatromonoside

Origin of Product

United States

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